MALONONITRILE, (o-FLUOROBENZYLIDENE)-

Overview

Description

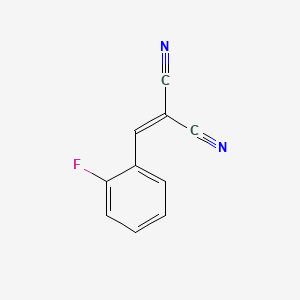

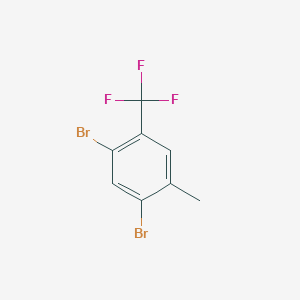

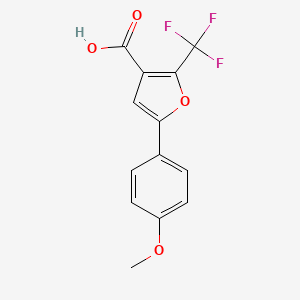

“Malononitrile, (o-Fluorobenzylidene)-” is a chemical compound with the formula C10H5FN2 . It is a derivative of Benzylidenemalononitrile (BMN), which is frequently used as both a target molecule and an intermediate molecule in organic chemistry . BMN derivatives have attracted many scientists’ attention because of some unique properties such as anticancer, antifungal, antibacterial, anti-corrosive .

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, including “Malononitrile, (o-Fluorobenzylidene)-”, is typically carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . In one study, monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) were prepared for the Knoevenagel condensation of aryl and aliphatic aldehydes . Another study synthesized o-Chlorobenzylidene malononitrile (a similar compound) by a condensing reaction between o-chlorobenzaldehide and malononitrile in the presence of diethylamine .Molecular Structure Analysis

The molecular structure of “Malononitrile, (o-Fluorobenzylidene)-” is based on the benzylidenemalononitrile (BMN) backbone, with a fluorobenzylidene group attached . The exact structure can be determined using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), high-resolution transmission electron microscopy (HR-TEM), and Raman spectroscopy .Chemical Reactions Analysis

The primary chemical reaction involving “Malononitrile, (o-Fluorobenzylidene)-” is the Knoevenagel condensation with aldehydes . This reaction is often catalyzed by homogeneous catalysts . In one study, NiCu@MWCNT nanohybrids were used as a catalyst to obtain benzylidenemalononitrile derivatives, showing high catalytic performance under mild conditions .Scientific Research Applications

Nonlinear Optical Properties

MALONONITRILE, (o-FLUOROBENZYLIDENE)- demonstrates significant third-order nonlinear optical properties. A study highlighted the successful growth of a crystal with excellent transparency in the visible and near infra-red region, indicating its suitability for nonlinear optical (NLO) applications, such as in microelectronics (Priyadharshini & Kalainathan, 2018).

Fluorescent Probes for Malononitrile Detection

A latent turn-on fluorescent probe for detecting malononitrile in water was developed, showing significant fluorescence response. This probe is significant for monitoring environmental and health risks associated with malononitrile (Jung et al., 2020). Another study developed a ratiometric fluorescent probe for malononitrile, displaying fast response, high sensitivity, and selectivity, capable of semi-quantification in vivo (Gong et al., 2021).

Pharmaceutical Applications

In pharmaceutical research, MALONONITRILE, (o-FLUOROBENZYLIDENE)- derivatives have been used as microviscosity probes. Three molecules were investigated for their ability to distinguish variations in microviscosity in different media, proving useful in resolving microviscosity from bulk viscosity in pharmaceutical systems (LaPorte, Harianawala & Bogner, 1995).

Synthesis of Disperse Dyes

MALONONITRILE, (o-FLUOROBENZYLIDENE)- derivatives have been used in the synthesis of disperse dyes, demonstrating better color fastness and deeper shades on polyester and nylon fabrics compared to uncondensed analogues (Lams et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-[(2-fluorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEWRBXVBOUONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181483 | |

| Record name | Malononitrile, (o-fluorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2698-43-3 | |

| Record name | (2-Fluorobenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (o-fluorobenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (o-fluorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)

![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)